molecular formula C10H15NO B15090894 (R)-2-(1-Amino-2-methylpropyl)phenol CAS No. 250272-48-1

(R)-2-(1-Amino-2-methylpropyl)phenol

Katalognummer: B15090894
CAS-Nummer: 250272-48-1
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: QELSFNFBRLPCBN-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(1-Amino-2-methylpropyl)phenol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-methylpropyl)phenol can be achieved through several methods. One common approach involves the acylation of phenylpropanolamine salts followed by hydrogenation. This process typically requires an acylating agent and a solvent at elevated temperatures, followed by hydrogenation in the presence of a catalyst .

Industrial Production Methods

Industrial production of ®-2-(1-Amino-2-methylpropyl)phenol often involves the resolution of racemic mixtures to obtain the desired stereoisomer. This can be achieved through chiral resolution methods, such as the formation of acid chiral salts .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(1-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the phenyl ring can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

®-2-(1-Amino-2-methylpropyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-(1-Amino-2-methylpropyl)phenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-(1-Amino-2-methylpropyl)phenol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on the phenyl ring. This combination of features makes it a versatile compound with diverse applications in various fields.

Eigenschaften

CAS-Nummer

250272-48-1

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

2-[(1R)-1-amino-2-methylpropyl]phenol

InChI

InChI=1S/C10H15NO/c1-7(2)10(11)8-5-3-4-6-9(8)12/h3-7,10,12H,11H2,1-2H3/t10-/m1/s1

InChI-Schlüssel

QELSFNFBRLPCBN-SNVBAGLBSA-N

Isomerische SMILES

CC(C)[C@H](C1=CC=CC=C1O)N

Kanonische SMILES

CC(C)C(C1=CC=CC=C1O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.